molecular formula C14H8ClF2NO4 B14336632 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde CAS No. 110104-11-5

3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde

Cat. No.: B14336632
CAS No.: 110104-11-5
M. Wt: 327.66 g/mol
InChI Key: MSZGQWLOXXPLNS-UHFFFAOYSA-N
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Description

3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of chloro, difluorophenoxy, methyl, and nitro functional groups attached to a benzaldehyde core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Fluorination: The difluorophenoxy group is incorporated through a nucleophilic aromatic substitution reaction using 2,4-difluorophenol and a suitable base.

    Methylation: The methyl group is introduced using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzoic acid.

    Reduction: 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The difluorophenoxy group enhances its binding affinity to certain enzymes or receptors, making it a potent compound for biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(2,4-difluorophenoxy)aniline
  • 3-Chloro-2-(2,4-difluorophenoxy)benzoic acid
  • 3-Chloro-2-(2,4-difluorophenoxy)benzaldehyde

Uniqueness

3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde stands out due to the presence of multiple functional groups that allow for diverse chemical modifications and applications. Its unique combination of chloro, difluorophenoxy, methyl, and nitro groups provides a versatile platform for the development of new compounds with enhanced properties.

Properties

CAS No.

110104-11-5

Molecular Formula

C14H8ClF2NO4

Molecular Weight

327.66 g/mol

IUPAC Name

3-chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde

InChI

InChI=1S/C14H8ClF2NO4/c1-7-11(18(20)21)4-8(6-19)14(13(7)15)22-12-3-2-9(16)5-10(12)17/h2-6H,1H3

InChI Key

MSZGQWLOXXPLNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Cl)OC2=C(C=C(C=C2)F)F)C=O)[N+](=O)[O-]

Origin of Product

United States

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